2-benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione, disulpho derivative 2-benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione, disulpho derivative
Brand Name: Vulcanchem
CAS No.: 1324-04-5
VCID: VC0074120
InChI: InChI=1S/C22H13NO8S2/c24-20-14-7-10-17(32(26,27)28)22(33(29,30)31)18(14)21(25)19(20)16-9-6-13-12-4-2-1-3-11(12)5-8-15(13)23-16/h1-10,19H,(H,26,27,28)(H,29,30,31)
SMILES: C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=C(C=C5)S(=O)(=O)O)S(=O)(=O)O
Molecular Formula: C22H15NO8S2
Molecular Weight: 483.5 g/mol

2-benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione, disulpho derivative

CAS No.: 1324-04-5

Main Products

VCID: VC0074120

Molecular Formula: C22H15NO8S2

Molecular Weight: 483.5 g/mol

2-benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione, disulpho derivative - 1324-04-5

CAS No. 1324-04-5
Product Name 2-benzo[f]quinolin-3-yl-1H-indene-1,3(2H)-dione, disulpho derivative
Molecular Formula C22H15NO8S2
Molecular Weight 483.5 g/mol
IUPAC Name 2-benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid
Standard InChI InChI=1S/C22H13NO8S2/c24-20-14-7-10-17(32(26,27)28)22(33(29,30)31)18(14)21(25)19(20)16-9-6-13-12-4-2-1-3-11(12)5-8-15(13)23-16/h1-10,19H,(H,26,27,28)(H,29,30,31)
Standard InChIKey DGWSYIALHUJWQP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=C(C=C5)S(=O)(=O)O)S(=O)(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=C(C=C5)S(=O)(=O)O)S(=O)(=O)O
PubChem Compound 174819
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator